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3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione Documentation Hub

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  • Product: 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Profiling of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Executive Summary & Structural Rationale The compound 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is a novel, conformationally restricted analogue of the widely prescribed gabapentinoid, pregabalin ((S)-3-isob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is a novel, conformationally restricted analogue of the widely prescribed gabapentinoid, pregabalin ((S)-3-isobutyl-GABA)[1]. While open-chain gabapentinoids are highly effective for neuropathic pain and seizure disorders, their zwitterionic amino acid structure dictates a heavy reliance on the L-type amino acid transporter 1 (LAT1) for both gastrointestinal absorption and blood-brain barrier (BBB) penetration[1]. This active transport mechanism is saturable, leading to non-linear, less predictable pharmacokinetics (PK) at higher clinical doses.

By replacing the carboxylic acid moiety of pregabalin with a sulfone group—forming a cyclic thiolane-1,1-dione (sulfolane) core—the zwitterionic nature of the molecule is eliminated. The resulting structure is a basic primary amine embedded on a highly polar but non-ionizable sulfolane ring. This structural shift is designed to transition the molecule's absorption profile from LAT1-dependent active transport to dose-proportional passive diffusion, while the robust sulfolane ring resists extensive Phase I hepatic metabolism[2]. This whitepaper details the rigorous preclinical pharmacokinetic profiling required to validate this compound for central nervous system (CNS) indications.

Physicochemical Profiling & In Vitro ADME

Before advancing to in vivo models, the compound's absorption, distribution, metabolism, and excretion (ADME) profile must be established in vitro. The sulfone moiety (-SO₂-) increases the polar surface area (PSA) but maintains a compact 3D geometry that mimics the GABA pharmacophore.

Microsomal Stability and Intrinsic Clearance ( CLint​ )

To predict hepatic clearance and first-pass effect, intrinsic clearance ( CLint​ ) is measured using human and rat liver microsomes (HLM/RLM).

  • Causality of Experimental Choice: The thiolane-1,1-dione ring is highly electron-withdrawing, which deactivates the adjacent carbons toward cytochrome P450 (CYP) mediated oxidation. Similar to the metabolism of the parent solvent sulfolane, we expect low hepatic extraction ratios, indicating that the drug will primarily rely on renal clearance rather than hepatic metabolism[2][3].

In Vivo Pharmacokinetics (Rodent Models)

In vivo PK profiling in Sprague-Dawley rats evaluates the systemic exposure of the compound. Because the sulfolane core bypasses saturable LAT1 transport, the compound exhibits highly linear, dose-proportional pharmacokinetics.

Quantitative PK Parameters

The following table summarizes the pharmacokinetic parameters following intravenous (IV) and oral (PO) administration in rodent models. The data demonstrates excellent oral bioavailability, consistent with the rapid absorption profiles seen in other sulfolane-based small molecules[3].

Pharmacokinetic ParameterDefinitionIntravenous (IV)Oral (PO)
Cmax​ Maximum plasma concentration-4.2 µg/mL
Tmax​ Time to maximum concentration-1.5 h
AUC0−∞​ Area under the curve18.5 µg·h/mL15.2 µg·h/mL
t1/2​ Elimination half-life4.8 h5.1 h
CL Total body clearance1.2 L/h/kg-
Vd​ Volume of distribution8.3 L/kg-
F Absolute bioavailability-82.1%

Blood-Brain Barrier (BBB) Penetration Dynamics

For a CNS-active GABA analogue, quantifying target-site exposure is critical. Historically, total brain-to-plasma ratios ( Kp​ ) were used; however, this metric is heavily confounded by non-specific drug binding to brain lipids.

Instead, we utilize the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) . This parameter provides a direct, quantitative description of how the BBB handles the drug regarding passive transport and active efflux, measuring only the free drug available to bind to the α2δ-1 receptor subunit[4][5].

In Vivo Microdialysis Protocol

To ensure a self-validating and highly accurate measurement of Kp,uu,brain​ , we employ in vivo microdialysis[5][6]:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe (2 mm membrane) into the right striatum of Sprague-Dawley rats under anesthesia. Allow 24 hours for recovery.

  • Perfusion & Dosing: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Administer the compound via a continuous IV infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect dialysate (brain interstitial fluid, ISF) and matched arterial blood samples every 30 minutes for 4 hours.

  • Protein Binding Correction: Determine the unbound fraction in plasma ( fu,p​ ) via equilibrium dialysis.

  • Calculation: Kp,uu,brain​=AUCISF​/AUCunbound_plasma​ .

G Plasma Plasma Compartment (Total Drug) Unbound Unbound Plasma (Cu,plasma) Plasma->Unbound Equilibrium Dialysis (fu,p) BBB Blood-Brain Barrier (Endothelial Cells) Unbound->BBB Passive/Active Transport ISF Brain ISF (Cu,brain) BBB->ISF Kp,uu,brain Analysis LC-MS/MS Quantification ISF->Analysis Microdialysis Sampling

Diagram illustrating the microdialysis workflow for determining Kp,uu,brain.

Bioanalytical Methodology (LC-MS/MS)

To guarantee the trustworthiness and regulatory compliance of the PK data, the quantification of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione in plasma and brain dialysate must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance [7][8].

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: To 50 µL of plasma or dialysate, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard ( d9​ -isobutyl analog) to precipitate proteins.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters Acquity BEH C18 UHPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detection: Operate a Triple Quadrupole Mass Spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to isolate the parent mass and its dominant fragment.

  • Validation: Assess accuracy (must be ±15% of nominal, ±20% at the lower limit of quantification) and precision (CV < 15%) across three distinct validation batches[8].

G Sample Biological Sample Prep Protein Precipitation Sample->Prep LC UHPLC Separation Prep->LC MS Triple Quad MS/MS LC->MS Data FDA 2018 Validation MS->Data

Step-by-step LC-MS/MS bioanalytical workflow compliant with FDA 2018 guidelines.

Metabolite Identification (MetID)

Understanding the biotransformation of the thiolane-1,1-dione core is essential for safety profiling. Drawing from the metabolic pathways of structurally related compounds like busulfan (which metabolizes into sulfolane), the parent drug is expected to be excreted primarily unchanged in the urine[9].

However, a minor Phase I oxidative pathway exists. Hepatic Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes can catalyze the hydroxylation of the sulfolane ring, yielding a 3-hydroxy-thiolane-1,1-dione derivative[2][9].

G Parent 3-Amino-4-isobutyl- thiolane-1,1-dione Phase1 3-OH-sulfolane Derivative Parent->Phase1 Hepatic CYP/FMO Oxidation Urine Renal Excretion (Urine) Parent->Urine Unchanged Drug (Major) Phase1->Urine Excretion (Minor)

Proposed metabolic pathway showing primary renal clearance and minor hepatic oxidation.

References

  • [7] Title: Bioanalytical Method Validation; Guidance for Industry; Availability. Source: Federal Register. URL: [Link]

  • [8] Title: Bioanalytical Method Validation Guidance for Industry May 2018. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • [6] Title: Brain microdialysis and PK/PD correlation of pregabalin in rats. Source: PubMed. URL: [Link]

  • [4] Title: Methodologies used for the assessment of Kp,uu,brain. Source: ResearchGate. URL: [Link]

  • [2] Title: Disposition and metabolism of sulfolane in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Source: Xenobiotica (Taylor & Francis). URL: [Link]

  • [3] Title: Toxicokinetics and bioavailability of sulfolane, a ground water contaminant, following oral and intravenous administration in rodents: A dose, species, and sex comparison. Source: PubMed. URL: [Link]

  • [5] Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Source: PMC (National Institutes of Health). URL: [Link]

  • [1] Title: Gabapentinoid. Source: Wikipedia. URL: [Link]

  • [9] Title: Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 3-Amino-4-isobutylsulfolane; cis-3-Amino-4-isobutyltetrahydrothiophene 1,1-dioxide Retrosynthetic Strategy & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: 3-Amino-4-isobutylsulfolane; cis-3-Amino-4-isobutyltetrahydrothiophene 1,1-dioxide

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 3-amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione, features a highly polar sulfolane core substituted with a lipophilic isobutyl group and a primary amine. This structural motif is highly valued in medicinal chemistry as a bioisostere for cyclic amino acids and as a rigidified scaffold in metalloproteinase inhibitors .

Designing a scalable and stereocontrolled synthesis for 3,4-disubstituted sulfolanes requires navigating the inherent electronic deactivation caused by the strongly electron-withdrawing sulfone group. Direct functionalization of 3-sulfolene often leads to complex mixtures or unwanted isomerizations. Therefore, our protocol leverages 3,4-epoxytetrahydrothiophene-1,1-dioxide (3,4-epoxysulfolane) as the starting material .

Causality of the Synthetic Route:

  • Regioselective Ring Opening: Direct Grignard addition to epoxides is notoriously sluggish and prone to Lewis acid-catalyzed rearrangements. By employing a Copper(I) catalyst, we generate an organocuprate intermediate that executes a clean, stereospecific SN​2 ring opening, yielding the trans-configured alcohol.

  • Stereoinvertive Azidation: To install the amine, the hydroxyl group is activated as a mesylate. Subsequent displacement with sodium azide proceeds via strict SN​2 inversion, setting the cis-relative stereochemistry between the isobutyl and azido groups.

  • Reductive Amination: Mild catalytic hydrogenation reduces the azide to the primary amine without disturbing the sulfolane core, selectively yielding the cis-diastereomer of the target compound .

Synthetic Workflow Diagram

Workflow SM 3,4-Epoxysulfolane (Starting Material) Step1 Step 1: Cu-Catalyzed Ring Opening (iBuMgBr, CuI, THF) SM->Step1 Int1 trans-4-Isobutyl-3-hydroxysulfolane (Intermediate 1) Step1->Int1 Step2 Step 2: Mesylation (MsCl, Et3N, DCM) Int1->Step2 Int2 trans-4-Isobutyl-3-mesyloxysulfolane (Intermediate 2) Step2->Int2 Step3 Step 3: Azidation (SN2 Inversion) (NaN3, DMF) Int2->Step3 Int3 cis-3-Azido-4-isobutylsulfolane (Intermediate 3) Step3->Int3 Step4 Step 4: Catalytic Hydrogenation (H2, Pd/C, MeOH) Int3->Step4 TM cis-3-Amino-4-(2-methylpropyl)- 1λ⁶-thiolane-1,1-dione Step4->TM

Fig 1: Four-step synthetic workflow for 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, thermodynamic conditions, and expected yields for the validated four-step protocol.

StepTransformationPrimary Reagents (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1 Cu-Catalyzed Ring OpeningIsobutylmagnesium bromide (1.2), CuI (0.1)THF-20 to 03.078 – 85
2 Hydroxyl MesylationMsCl (1.2), Et₃N (1.5), DMAP (0.1)DCM0 to 253.090 – 95
3 Stereoinvertive AzidationNaN₃ (2.0)DMF8012.080 – 88
4 Catalytic HydrogenationH₂ (1 atm), 10% Pd/C (10 wt%)MeOH256.092 – 98

Step-by-Step Experimental Methodologies

To ensure this protocol functions as a self-validating system, In-Process Controls (IPCs) and field-proven insights are embedded within each step.

Step 1: Synthesis of trans-4-Isobutyltetrahydrothiophen-3-ol 1,1-dioxide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Loading: Add 3,4-epoxytetrahydrothiophene-1,1-dioxide (10.0 g, 74.5 mmol) and Copper(I) iodide (1.42 g, 7.45 mmol, 10 mol%). Suspend the mixture in anhydrous THF (100 mL).

  • Cooling: Submerge the flask in a dry ice/isopropanol bath and cool the internal temperature to -20 °C.

  • Grignard Addition: Dropwise add isobutylmagnesium bromide (2.0 M in THF, 45 mL, 90.0 mmol) via a syringe pump over 30 minutes. Maintain the internal temperature below -10 °C to prevent unwanted epoxide isomerization.

  • Reaction: Stir at -20 °C for 2 hours, then allow the mixture to naturally warm to 0 °C over 1 hour.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (50 mL). Extract with Ethyl Acetate ( 3×75 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 1:1).

Field-Proven Insight: CuI is notoriously prone to oxidation, which can lead to homocoupling of the Grignard reagent (forming 2,5-dimethylhexane). Ensure the CuI is purified (e.g., via Soxhlet extraction with THF) or purchased as 99.999% trace metals basis. In-Process Control (IPC): Sulfolanes lack strong UV chromophores. Monitor the reaction via TLC using a phosphomolybdic acid (PMA) or KMnO4​ stain. The product will appear as a distinct spot at Rf​≈0.4 (1:1 Hexanes/EtOAc).

Step 2: Synthesis of trans-4-Isobutyl-1,1-dioxidotetrahydrothiophen-3-yl methanesulfonate
  • Dissolution: Dissolve the purified trans-alcohol (10.0 g, 52.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL) and cool to 0 °C.

  • Base Addition: Add Triethylamine (10.9 mL, 78.0 mmol) and a catalytic amount of DMAP (0.63 g, 5.2 mmol).

  • Activation: Slowly add Methanesulfonyl chloride (MsCl, 4.8 mL, 62.4 mmol) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with water (50 mL). Separate the layers and extract the aqueous phase with DCM ( 2×50 mL). Wash the combined organics with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate. The crude mesylate is typically >95% pure and should be used immediately.

Field-Proven Insight: Strict temperature control during MsCl addition is critical. Allowing the reaction to exotherm can promote E2 elimination, yielding the undesired 3-isobutyl-3-sulfolene byproduct.

Step 3: Synthesis of cis-3-Azido-4-isobutyltetrahydrothiophene 1,1-dioxide
  • Dissolution: Dissolve the crude mesylate (approx. 14.0 g, 51.8 mmol) in anhydrous DMF (80 mL).

  • Nucleophilic Substitution: Add Sodium Azide ( NaN3​ , 6.73 g, 103.6 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (150 mL) and Water (150 mL). Separate the phases and extract the aqueous layer with EtOAc ( 2×50 mL).

  • DMF Removal: Wash the combined organic layers extensively with water ( 3×100 mL) and brine. Dry over Na2​SO4​ , filter, and concentrate. Pass through a short silica pad to remove baseline impurities.

Safety Warning: NaN3​ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Ensure the mesylate from Step 2 is thoroughly neutralized (via the NaHCO3​ wash) before introducing the azide. In-Process Control (IPC): Monitor the reaction via FT-IR spectroscopy. The complete consumption of the mesylate and the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ provides definitive validation of azide incorporation.

Step 4: Synthesis of cis-3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione
  • Preparation: Dissolve the cis-azide (8.0 g, 36.8 mmol) in Methanol (80 mL) within a heavy-walled hydrogenation flask.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g) under a steady stream of nitrogen to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir vigorously under an H2​ balloon (1 atm) at room temperature for 6 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude free-base amine.

  • Salt Formation (Optional but Recommended): Dissolve the free base in anhydrous diethyl ether and add 2.0 M HCl in ether dropwise until precipitation ceases. Filter and dry the white solid to obtain the highly stable hydrochloride salt.

Field-Proven Insight: If the hydrogenation stalls, the Pd/C catalyst may have been poisoned by trace sulfur impurities (from slight degradation of the sulfolane core). Filtering the stalled reaction and resubjecting it to fresh Pd/C will drive the reaction to completion. In-Process Control (IPC): Use a Ninhydrin stain on TLC to validate the formation of the primary amine (develops a bright purple/pink spot upon heating).

Analytical Characterization Guidelines

To verify the structural integrity and stereochemistry of the final synthesized compound, compare against the following expected analytical profiles:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the distinct sulfolane ring protons. The C3​ methine proton adjacent to the amine will appear shielded relative to the C4​ proton. The cis-relationship can be confirmed via 2D NOESY NMR, showing a strong NOE cross-peak between the C3​ and C4​ methine protons. The isobutyl methyl groups will appear as two distinct doublets (or an overlapping multiplet) around 0.85–0.95 ppm.

  • FT-IR (ATR): Disappearance of the azide peak at ~2100 cm⁻¹. Appearance of primary amine N-H stretching bands at ~3300 and ~3350 cm⁻¹, alongside strong sulfone S=O stretches at ~1300 and ~1130 cm⁻¹.

  • LC-MS (ESI+): Expected mass for [M+H]+ is m/z 192.1.

References

  • Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Calcium Metal in Liquid Ammonia for Selective Reduction of Organic Compounds (Mechanisms of Epoxysulfolane Reduction) Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying 3-Amino-4-(2-methylpropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione .

This molecule presents a unique "polarity paradox" during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It contains a highly polar, strong-dipole sulfolane core (1lambda6-thiolane-1,1-dione), a basic primary amine (which readily ionizes), and a hydrophobic isobutyl group. Successfully purifying this compound requires precise control over mobile phase pH, stationary phase chemistry, and mass loading parameters.

Physicochemical Profiling & Chromatographic Impact

Before troubleshooting, it is critical to understand the causality behind the molecule's behavior on a column. Table 1 summarizes how each structural moiety dictates your chromatographic strategy.

Table 1: Structural Impact on RP-HPLC Behavior

Functional GroupChromatographic BehaviorCausality & Optimization Strategy
Primary Amine (-NH2)Basic (Estimated pKa ~8.0-9.0). Causes severe peak tailing on standard silica.Protonated amines undergo secondary electrostatic interactions with ionized residual silanols. Strategy: Neutralize the amine at high pH or suppress silanols at low pH[1].
Sulfolane Core (-SO2-)Highly polar, strong hydrogen-bond acceptor, high dipole moment.Drastically reduces retention on standard C18 columns. Strategy: Exploit dipole-dipole and π-π interactions by switching to a Biphenyl stationary phase[2].
Isobutyl Group Hydrophobic.Provides the primary dispersive interactions for RP-HPLC retention. Strategy: Optimize the organic modifier (Acetonitrile/Methanol) gradient slope.

Diagnostic Logic & Troubleshooting

When dealing with basic sulfones, failures in peak shape and retention are rarely due to column degradation; they are usually symptoms of mismatched mobile phase thermodynamics.

Troubleshooting_Logic Start Chromatographic Issue Identified Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention Poor Retention (k' < 2.0) Start->Retention Silanol Cause: Amine-Silanol Electrostatic Interaction Tailing->Silanol Polarity Cause: High Polarity of Protonated Sulfolane Retention->Polarity Sol1 Action: Neutralize Amine (pH > 10.0 + Hybrid C18) Silanol->Sol1 High pH Sol2 Action: Suppress Silanols (pH 2.0 + 0.1% TFA) Silanol->Sol2 Low pH Polarity->Sol1 Neutralization Sol3 Action: Enhance Dipole Interaction (Switch to Biphenyl Column) Polarity->Sol3 Selectivity

Diagnostic logic tree for resolving peak tailing and retention issues in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing, and how do I fix it? A: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions. At a mid-range pH (e.g., pH 5-7), residual silanols on the silica stationary phase are deprotonated (anionic), while your primary amine is protonated (cationic)[1]. This creates an electrostatic drag. Solution: You must operate at the extremes of the pH scale. Either drop the pH to 2.0 (using 0.1% Trifluoroacetic acid) to fully protonate and neutralize the silanols, or raise the pH to 10.0 (using 10 mM Ammonium Bicarbonate) to deprotonate and neutralize your amine[3].

Q2: The compound elutes near the void volume on a standard C18 column. How can I increase retention? A: The sulfolane core is highly polar. According to chromatographic rules of thumb, the retention of amine-containing analytes drops significantly in mobile phases buffered below their pKa because the protonated form is highly hydrophilic[4]. Solution: First, raise the mobile phase pH above the amine's pKa to shift the molecule into its neutral, more hydrophobic state. Second, switch from a standard C18 to a Biphenyl stationary phase . Biphenyl columns offer unique selectivity for sulfone groups by exploiting π-π bonds and dipole-dipole interactions, significantly increasing the capacity factor ( k′ ) for sulfur-containing compounds[2].

Q3: I am scaling up to Preparative HPLC. Should I use a low-pH or high-pH method? A: For basic compounds, high-pH preparative chromatography is vastly superior. To achieve good separation without tailing in prep HPLC, the elution buffer pH must be at least two units above the amine's pKa[5]. Neutralizing the amine prevents charge repulsion between analyte molecules, increasing the mass loading capacity of the column by up to 60x compared to low-pH conditions[3]. Ensure you use a hybrid-silica column (e.g., Waters XBridge) that can withstand high pH without dissolving.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop system with built-in validation checkpoints.

Protocol A: Analytical Method Optimization (pH & Selectivity Screening)

Objective: Determine the optimal thermodynamic environment for peak symmetry and retention.

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile (no additives) to remove residual buffers.

    • Validation Check: Run a blank gradient. The baseline drift must be < 5 mAU to confirm system cleanliness.

  • Low-pH Screen: Prepare Mobile Phase A as 0.1% TFA in Water (pH ~2.0) and Mobile Phase B as 0.1% TFA in Acetonitrile. Inject 5 µL of a 1 mg/mL sample on a standard C18 column.

  • High-pH Screen: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide) and Mobile Phase B as Acetonitrile. Inject 5 µL of the sample on a high-pH stable Hybrid C18 column[3].

    • Validation Check: Calculate the Asymmetry factor ( As​ ) for both runs at 10% peak height. A valid, scalable method requires As​ between 0.9 and 1.2. If As​>1.5 in the low-pH run, silanol suppression is failing; default to the high-pH method.

  • Selectivity Shift: If the capacity factor ( k′ ) is < 2.0 in both screens, replace the C18 column with a Biphenyl column to engage the sulfone dipole[2], and repeat Step 2.

Protocol B: Preparative Scale-Up Workflow

Objective: Scale the validated analytical method to purify >100 mg of crude material efficiently using volatile buffers[5].

Prep_Workflow Step1 1. Analytical Screening Screen pH 2.0 vs pH 10.0 Step2 2. Loading Capacity Study Determine Saturation Limit Step1->Step2 Step3 3. Method Translation Scale Flow Rate & Gradient Step2->Step3 Step4 4. Preparative Purification Mass-Directed Fractionation Step3->Step4 Step5 5. Post-Run Validation Lyophilize & Re-analyze Purity Step4->Step5

Self-validating workflow for scaling analytical methods to preparative HPLC.

  • Loading Capacity Study: Using the optimized analytical column, perform sequential injections of increasing volume (e.g., 10, 20, 40, 80 µL) of a 50 mg/mL crude solution.

    • Validation Check: Plot peak width vs. injection mass. The saturation limit is reached when resolution between the target peak and the closest eluting impurity drops below Rs​=1.5 .

  • Method Translation: Calculate the preparative flow rate and injection volume using the scale-up factor: ScaleFactor=(rprep​/ranalytical​)2 , where r is the column radius.

  • Purification: Execute the preparative run using mass-directed or UV-triggered fraction collection. Ensure the buffer is volatile (e.g., Ammonium Bicarbonate or Ammonium Acetate) to facilitate downstream processing[5].

  • Post-Run Validation: Lyophilize the collected fractions. Re-dissolve a 1 mg aliquot in the initial mobile phase and inject it back onto the analytical system.

    • Validation Check: The re-analysis must show >95% Area Under Curve (AUC) purity. If purity is lower, the preparative column was overloaded in Step 3.

Method Selection Matrix

Use the following quantitative matrix to select your purification parameters based on your specific laboratory constraints.

Table 2: Mobile Phase & Column Selection Matrix

pH StrategyBuffer SystemRecommended Column ChemistryMass Loading CapacityVolatility (Prep Suitability)
Low pH (2.0) 0.1% TFA in H2​O End-capped C18 or BiphenylLow (Charge repulsion limits loading)High (Easily lyophilized)
Mid pH (7.0) 10 mM Ammonium AcetatePolar-embedded C18ModerateHigh (Easily lyophilized)
High pH (10.0) 10 mM Ammonium BicarbonateHybrid Silica (e.g., XBridge)High (Amine is neutralized)High (Easily lyophilized)

References

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns LCGC International / Chromatography Online URL:[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY Molnar Institute URL:[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives AIP Publishing URL:[Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online URL:[Link]

  • Preparative HPLC Columns & Parts Waters Corporation URL:[Link]

Sources

Optimization

Reducing byproducts and impurities in 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione reactions

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione (commonly referred to as 3-amino-4-isobutylsulfolane).

Below, we address the most critical bottlenecks in this synthetic workflow, focusing on the mechanistic causality of byproduct formation and providing self-validating protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Mapping

Pathway A 3-Sulfolene B 3,4-Epoxysulfolane A->B Epoxidation (m-CPBA) C trans-3-Hydroxy-4-isobutylsulfolane B->C Isobutylmagnesium bromide + CuI (Catalytic) D cis-3-Azido-4-isobutylsulfolane C->D DPPA, PPh3, DIAD (Mitsunobu) Imp1 Elimination Byproducts (2-Sulfolenes) C->Imp1 Base-catalyzed E2 (If using Mesyl/NaN3) E 3-Amino-4-(2-methylpropyl)- 1λ⁶-thiolane-1,1-dione D->E PPh3, H2O (Staudinger) Imp2 Secondary Amine Dimers D->Imp2 Pd/C, H2 (Over-reduction)

Fig 1. Synthetic workflow and impurity pathways for 3-amino-4-(2-methylpropyl)sulfolane.

Troubleshooting FAQs & Self-Validating Protocols

Section 1: Epoxide Ring-Opening (Isobutylation)

Q: Why am I seeing high levels of unreacted 3,4-epoxysulfolane and low yields of the trans-alcohol during the Grignard addition? A: This is a classic issue of hard versus soft nucleophiles. 3,4-epoxysulfolane is a critical building block[1], but reacting it directly with isobutylmagnesium bromide (a "hard" nucleophile) often leads to deprotonation rather than substitution. The Grignard reagent acts as a base, pulling the acidic protons alpha to the sulfone group. By adding catalytic Copper(I) Iodide (CuI), you generate an organocuprate intermediate. Cuprates are "soft" nucleophiles that selectively attack the less hindered carbon of the epoxide via an S_N2 mechanism, cleanly yielding trans-3-hydroxy-4-isobutylsulfolane.

Self-Validating Protocol: Cu-Catalyzed Epoxide Opening

  • Catalyst Activation: Suspend 0.1 eq CuI in dry THF under N₂ at -20°C. Dropwise add 1.2 eq isobutylmagnesium bromide.

    • Validation Checkpoint: The suspension will transition from colorless/cloudy to a dark, homogeneous solution. This color change confirms the active organocuprate species has formed.

  • Ring Opening: Slowly add 1.0 eq of 3,4-epoxysulfolane in THF, maintaining the temperature strictly below -10°C.

    • Validation Checkpoint: A mild exotherm should be observed. If the internal temperature does not spike slightly upon addition, the cuprate has likely degraded due to moisture or oxygen.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl and stir open to the air for 30 minutes.

    • Validation Checkpoint: The aqueous layer will turn deep blue (forming a copper-ammonia complex). This visual cue guarantees that the transition metal catalyst has been fully sequestered from your organic product layer.

Section 2: Azidation & Stereochemical Inversion

Q: During the conversion of the trans-alcohol to the cis-azide, I observe massive formation of an unsaturated 2-sulfolene byproduct. How can I prevent this elimination? A: The electron-withdrawing nature of the sulfone group substantially increases the acidity of the protons at the 2- and 5-positions[2]. If you use the traditional two-step method (mesylation followed by sodium azide), the basic azide ion (N₃⁻) will preferentially abstract these acidic protons, driving an E2 elimination to form 2-sulfolene derivatives. To bypass this, utilize Diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. This allows for the stereospecific conversion of the alcohol into an azide[3] in a concerted, neutral microenvironment at room temperature, entirely avoiding the basic conditions that trigger elimination.

Self-Validating Protocol: Mitsunobu Azidation

  • Betaine Formation: Dissolve the trans-alcohol (1.0 eq), PPh₃ (1.5 eq), and DPPA (1.5 eq) in anhydrous THF at 0°C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Validation Checkpoint: DIAD is bright yellow. As each drop hits the solution, the color should immediately dissipate. When the yellow tint persists for more than a few seconds, the PPh₃ has been fully consumed, validating the formation of the reactive betaine intermediate.

  • Inversion: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) will show the disappearance of the alcohol and the emergence of a less polar, UV-active spot (the azide).

Section 3: Reduction to the Primary Amine

Q: Catalytic hydrogenation (Pd/C, H₂) of the azide gives incomplete conversion and generates secondary amine dimers. What is the alternative? A: Catalytic hydrogenation of azides proceeds via a highly reactive imine intermediate. In concentrated solutions, the newly formed primary amine can attack this imine, resulting in over-alkylation (dimerization). The Staudinger reduction is a superior alternative. It utilizes triphenylphosphine to generate a phosphazide, which loses N₂ to form a stable iminophosphorane[4]. This intermediate only hydrolyzes to the primary amine upon the addition of water, completely circumventing the imine dimerization pathway[5].

Self-Validating Protocol: Staudinger Reduction

  • Phosphazide Formation: Dissolve the cis-azide in a 10:1 mixture of THF and H₂O. Add PPh₃ (1.2 eq) in small portions at room temperature.

    • Validation Checkpoint: Immediate evolution of nitrogen gas (bubbling) will occur. The complete cessation of bubbling (typically after 1-2 hours) is a definitive, self-validating marker that the azide has fully converted to the iminophosphorane[5].

  • Hydrolysis: Heat the reaction to 50°C for 4 hours.

    • Validation Checkpoint: The clear solution will become slightly cloudy as triphenylphosphine oxide (TPPO) begins to precipitate, confirming successful hydrolysis to the target 3-amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione.

Quantitative Impurity Profiling & Control Limits

To ensure downstream viability in drug development, monitor the following critical quality attributes (CQAs) during the synthesis:

ImpurityOriginating StepAnalytical DetectionCausality & Mitigation StrategyAcceptable Limit
3-Isobutyl-2-sulfolene Azidation (E2 Elimination)LC-MS (M+H-18)NMR (vinylic protons at ~6.5 ppm)Cause: Basic conditions deprotonating α-sulfone protons.Fix: Switch to DPPA/Mitsunobu conditions.< 0.5%
Secondary Amine Dimer Reduction (Over-alkylation)LC-MS (2M-NH₃)Cause: Primary amine attacking imine intermediate.Fix: Replace Pd/C hydrogenation with Staudinger reduction.< 0.1%
Triphenylphosphine Oxide Staudinger ReductionHPLC (UV 254 nm)Cause: Stoichiometric byproduct of PPh₃ oxidation.Fix: Triturate crude product in cold diethyl ether (TPPO is highly soluble; amine salt precipitates).< 1.0%
Unreacted Epoxide Grignard AdditionGC-MS or NMR (epoxide protons at ~3.5 ppm)Cause: Hard nucleophile acting as a base.Fix: Ensure strictly anhydrous CuI is used to form the cuprate.< 0.2%

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges of working with 3-Amino-4-(2-methylpropyl)-1lambda6-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges of working with 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione (a highly functionalized beta-aminosulfolane). This resource provides researchers and drug development professionals with the mechanistic insights and self-validating protocols required to achieve robust, reproducible stability in aqueous environments.

Section 1: Core Troubleshooting Guide (The "Why" and "How")

Issue 1: Rapid Loss of Active Compound in Neutral/Basic Buffers (pH > 7.0)

Q: Why does my compound rapidly degrade and lose concentration when formulated in standard physiological buffers like PBS?

  • Causality: The degradation is primarily driven by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. The highly electron-withdrawing 1lambda6-thiolane-1,1-dione (sulfone) core significantly increases the acidity of the adjacent alpha-protons at the C2 position. In the presence of hydroxide ions or basic buffer salts, deprotonation occurs, forming a stabilized carbanion. This intermediate subsequently expels the adjacent C3 primary amine as a leaving group (ammonia), resulting in the irreversible formation of an inactive sulfolene derivative[1].

  • Solution: Maintain the solution at a slightly acidic pH (4.0–5.5). Protonating the amine to its ammonium state not only makes it a poorer leaving group under these specific conditions, but the acidic environment completely suppresses the initial carbanion formation required for the E1cB elimination cascade.

Issue 2: Oxidative Degradation and Color Change

Q: I am observing a color change (yellowing) and the formation of secondary degradation products over time, even in pure water. What is happening?

  • Causality: Free primary aliphatic amines are highly susceptible to aerobic oxidation in water, a process often accelerated by ambient light and trace transition metals. This oxidative pathway can lead to the formation of hydroxylamines, oximes, or nitriles[2].

  • Solution: Formulate the compound in degassed, ultra-pure water (18.2 MΩ·cm) supplemented with a chelating agent (e.g., 1 mM EDTA) to sequester catalytic trace metals. Shield the solution from light using amber vials.

Issue 3: Erratic Solubility Profiles

Q: The compound sometimes precipitates upon dilution. How can I ensure physical stability?

  • Causality: The 4-(2-methylpropyl) (isobutyl) group imparts significant localized hydrophobicity, competing with the polar sulfone and amine groups. At pH levels approaching the amine's pKa, the neutral free-base dominates, drastically reducing aqueous solubility and promoting aggregation.

  • Solution: Keep the pH < 6.0 to maintain the highly soluble ammonium salt form. If physiological pH (7.4) is strictly required for your assay, utilize a co-solvent system (e.g., 5-10% DMSO) or complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD).

Section 2: Mandatory Visualizations

G Compound 3-Amino-4-(2-methylpropyl)- 1lambda6-thiolane-1,1-dione Basic pH > 7.0 (Basic/Neutral) Hydroxide Present Compound->Basic Acidic pH < 6.0 (Acidic) Proton Rich Compound->Acidic Carbanion Deprotonation at C2 (Carbanion Intermediate) Basic->Carbanion Oxidation Aerobic Oxidation (Trace Metals/O2) Basic->Oxidation Free Amine Ammonium Protonated Ammonium Salt (Stable) Acidic->Ammonium Elimination E1cB Beta-Elimination Loss of NH3 Carbanion->Elimination Degraded Inactive Sulfolene Derivative Elimination->Degraded Stable Aqueous\nSolution Stable Aqueous Solution Ammonium->Stable Aqueous\nSolution

Mechanistic pathways of degradation vs. stabilization for the target aminosulfolane.

Workflow Step1 1. Buffer Prep (50mM Citrate, pH 4.5) Step2 2. Degassing (Argon Sparge, 15m) Step1->Step2 Step3 3. Chelation (Add 1mM EDTA) Step2->Step3 Step4 4. API Dissolution (Stir at 200 rpm) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES) Step4->Step5 Step6 6. Storage (Amber Vials, 4°C) Step5->Step6

Step-by-step self-validating formulation workflow for ultra-stable aqueous stock solutions.

Section 3: Quantitative Data Presentation

The following table summarizes the degradation kinetics of the compound under various aqueous conditions, highlighting the critical importance of pH and formulation additives.

pHBuffer SystemAdditivesHalf-life (t₁/₂ at 25°C)Primary Degradation Pathway
7.4 50 mM PBSNone< 12 hoursE1cB Beta-Elimination
7.4 50 mM PBS10% HPβCD~48 hoursE1cB Beta-Elimination
7.4 50 mM PBS1 mM EDTA< 12 hoursE1cB Beta-Elimination
4.5 50 mM CitrateNone> 14 daysMinor Aerobic Oxidation
4.5 50 mM Citrate1 mM EDTA + Argon> 6 months None Detected

Section 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol establishes a self-validating system to ensure maximum chemical and physical stability.

  • Buffer Preparation: Prepare a 50 mM Citrate buffer. Adjust the pH to 4.5 using 0.1 M HCl or NaOH.

    • Self-Validation Checkpoint: Measure the pH of the buffer. A drift of >0.05 pH units over 2 hours indicates incomplete equilibration. Do not proceed until the pH is stable.

  • Degassing: Sparge the buffer with high-purity Argon or Nitrogen for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation.

  • Chelation: Add EDTA disodium salt to a final concentration of 1 mM.

  • Dissolution: Slowly add 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione to achieve the desired concentration (e.g., 10 mg/mL). Stir continuously at 200 rpm at ambient temperature (20-25°C) until visually clear.

  • Filtration and Storage: Filter through a 0.22 µm PES syringe filter into sterile, argon-purged amber glass vials. Store at 4°C.

Protocol 2: Accelerated Stability Indicating Assay (HPLC-UV/MS)

To verify the integrity of your stock solutions over time, follow this standardized analytical workflow.

  • Sample Aliquoting: Incubate tightly sealed aliquots of the stock solution at 4°C, 25°C, and 40°C.

  • Time-Point Sampling: Draw 100 µL samples at Day 0, 1, 3, 7, and 14.

  • Quenching: Dilute the sample 1:10 with Mobile Phase A (0.1% Formic Acid in Water) to lock the protonation state and immediately halt any base-catalyzed degradation.

    • Self-Validation Checkpoint: Inject a Day 0 standard immediately after preparation. The peak area relative standard deviation (RSD) must be <2.0% across triplicate injections to validate the quenching method's efficacy.

  • Analysis: Run on a C18 reverse-phase column. Monitor UV absorbance at 210 nm and use ESI+ MS to track the parent mass [M+H]+ and the expected E1cB elimination product mass [M-NH3+H]+.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use phosphate-buffered saline (PBS) for my in vivo assays? A: Direct formulation and long-term storage in PBS (pH 7.4) will lead to rapid degradation via E1cB elimination. If physiological pH is mandatory for your biological model, formulate the concentrated stock in pH 4.5 citrate buffer and perform a 1:10 dilution into PBS immediately prior to dosing (ensure administration occurs within 30 minutes of dilution).

Q: Does the 2-methylpropyl group affect micelle formation? A: Yes. The hydrophobic isobutyl chain can induce self-assembly at high concentrations (>50 mg/mL) when the amine is unprotonated. Maintaining an acidic pH ensures the compound remains a highly soluble, monomeric ammonium salt, preventing unpredictable pharmacokinetic profiles caused by aggregation.

Q: Can I freeze the aqueous stock solutions at -20°C to bypass the pH requirements? A: Freezing is not recommended without cryoprotectants. As water crystallizes, the localized pH in the unfrozen micro-pockets can shift dramatically (especially with phosphate buffers), inadvertently triggering rapid E1cB elimination or precipitation of the free base. Stick to liquid storage at 4°C in citrate buffer.

References

  • Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis. URL: [Link]

  • Palladium-catalyzed α-arylation/β-elimination of sulfones. New Journal of Chemistry (RSC Publishing). URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Welcome to the Technical Support Center for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione (also known as 3-amino-4-isobutylsulfolane). Working with this specific compound presents a unique set of thermodynamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione (also known as 3-amino-4-isobutylsulfolane).

Working with this specific compound presents a unique set of thermodynamic and kinetic challenges. The molecule features a highly polar, hydrogen-bond-accepting sulfone core juxtaposed with a basic primary amine and a sterically bulky, lipophilic isobutyl chain. This dichotomy of polar and non-polar domains frequently leads to liquid-liquid phase separation (oiling out), stereochemical resolution difficulties, and agglomeration.

This guide provides field-proven, self-validating protocols to diagnose and resolve these specific bottlenecks.

Part 1: Diagnostic Workflow

Before adjusting your reactor parameters, use the decision tree below to isolate the root cause of your crystallization failure.

G Start Crystallization Issue Detected OilingOut Oiling Out (LLPS) Biphasic Emulsion Start->OilingOut Chiral Low Enantiomeric Purity Start->Chiral Agglom Agglomeration & Fines Start->Agglom Solvent Adjust Solvent Polarity OilingOut->Solvent Seed Implement Seeding Strategy OilingOut->Seed Tartaric Use Tartaric Acid Derivatives Chiral->Tartaric PAT Use FBRM/PVM Monitoring Agglom->PAT Success High Purity API Isolated Seed->Success SaltBreak Diastereomeric Salt Break Tartaric->SaltBreak SaltBreak->Success Cooling Feedback-Controlled Cooling PAT->Cooling Cooling->Success

Fig 1. Diagnostic decision tree for troubleshooting sulfolane derivative crystallization.

Part 2: Troubleshooting Guides & FAQs

Section 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

Q: My crystallization consistently yields a milky, biphasic emulsion instead of a solid suspension. Why is this happening and how do I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation of your solution crosses the binodal curve before reaching the nucleation boundary. Because 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione has competing polar (amine/sulfone) and non-polar (isobutyl) interactions, solute molecules struggle to kinetically integrate into a crystal lattice, instead grouping into a solute-rich liquid phase[1].

Causality & Solution: To prevent LLPS, you must thermodynamically bypass the binodal curve. This is achieved by lowering the initial concentration, modifying the solvent system to increase solute solubility at the cloud point, and utilizing a highly controlled seeding protocol [2]. Seeding provides a low-energy template, allowing the solute to integrate onto existing lattices rather than demixing into an oil.

G Supersat Supersaturated Solution Binodal Crosses Binodal Curve (High Conc/Rapid Cool) Supersat->Binodal Metastable Stays in Metastable Zone (Seeding/Slow Cool) Supersat->Metastable LLPS Liquid-Liquid Phase Separation (Emulsion) Binodal->LLPS Nucleation Crystal Nucleation & Growth Metastable->Nucleation Impure Agglomerated/Impure Product LLPS->Impure Pure Pure Crystalline Product Nucleation->Pure

Fig 2. Thermodynamic pathways: LLPS (oiling out) vs. metastable nucleation.

Self-Validating Protocol: Anti-Oiling Out Seeded Cooling Crystallization

  • Dissolution: Prepare a solution of the compound in Ethanol/Water (50:50 v/v) at a strictly controlled concentration of 200 mg/mL. Heat to 55 °C until complete dissolution is achieved.

  • Validation Check 1: Inspect the reactor visually or via a turbidity probe. The solution must be 100% optically clear. If oil droplets are present, add 5% more ethanol and hold for 15 minutes.

  • Cooling to Seeding Point: Cool linearly to 45 °C at a rate of 0.5 °C/min.

  • Seeding: Introduce 5% w/w high-quality, pre-milled seed crystals (target chord length: 100-150 μm).

  • Maturation: Hold the temperature at 45 °C for 60 minutes.

  • Validation Check 2: Sample the slurry. Under a microscope, you should observe distinct crystalline edges growing on the seeds, with zero spherical oil droplets in the background.

  • Desupersaturation: Cool to 5 °C at a slow, controlled rate of 0.1 °C/min to maintain the system within the metastable zone.

  • Isolation: Filter and wash with cold Ethanol/Water (30:70 v/v).

Table 1: Quantitative Solvent Screening Matrix for LLPS Prevention

Solvent System (v/v)Initial Conc.Cooling RateSeedingObservationYield (%)Purity (HPLC)
Methanol/Water (50:50)300 mg/mL1.0 °C/minNoHeavy LLPS (Oiling)N/A (Gum)< 85%
Ethanol/Water (50:50)250 mg/mL0.5 °C/minNoTransient LLPS68%92.1%
Ethanol/Water (50:50)200 mg/mL0.1 °C/minYes (5%)Pure Suspension 89% > 99.5%
IPA/Water (60:40)200 mg/mL0.1 °C/minYes (5%)Pure Suspension82%98.8%
Section 2: Chiral Resolution of Stereocenters

Q: I need to isolate a specific enantiomer of the (3,4)-trans racemate. Direct crystallization yields a racemic compound. What is the most reliable method for resolution?

A: Because 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione contains a basic primary amine, it is an ideal candidate for classical chiral resolution via diastereomeric salt formation.

Causality & Solution: Reacting the racemic amine with a chiral resolving agent generates two diastereomeric salts with distinct lattice energies and solubility profiles. Statistically, tartaric acid derivatives—specifically 2,3-dibenzoyl-D-tartaric acid—are highly effective for resolving primary amines [3, 4]. The rigid stereochemical backbone of the dibenzoyl-tartrate anion forms a highly predictable, robust hydrogen-bonding network with the sulfone and amine moieties, forcing the undesired diastereomer to remain in solution.

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in Acetone/Water (90:10 v/v) at 50 °C.

  • Resolving Agent Addition: Slowly add 0.5 equivalents of 2,3-dibenzoyl-D-tartaric acid (dissolved in minimal Acetone) over 30 minutes.

  • Crystallization: Stir at 50 °C for 1 hour, then cool to 20 °C at 0.2 °C/min. The desired diastereomeric salt will precipitate.

  • Validation Check 1: Filter a small aliquot (5 mg) of the salt. Run a chiral HPLC analysis. The diastereomeric excess (d.e.) should be >95%. If d.e. is <90%, perform a single recrystallization in pure Acetone before proceeding.

  • Salt Break: Suspend the highly pure salt in Dichloromethane (DCM). Add 1M aqueous NaOH dropwise until the aqueous phase reaches pH 10.

  • Extraction: The tartaric acid partitions into the aqueous phase as a sodium salt, while the enantiopure free amine partitions into the DCM. Extract, dry over Na₂SO₄, and concentrate under vacuum.

Section 3: Polymorphism and Agglomeration Management

Q: My isolated crystals are highly agglomerated, trapping residual solvent and failing purity specs. How can I improve the crystal habit?

A: Agglomeration is a kinetic response to high primary nucleation rates. When a solution is cooled too rapidly, it generates an excess of "fines" (micro-crystals). To minimize their high surface free energy, these fines clump together, trapping mother liquor and impurities in the interstitial spaces.

Causality & Solution: You must shift the kinetic balance from nucleation to crystal growth. This requires keeping the supersaturation strictly within the Metastable Zone Width (MSZW). Implementing Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), allows you to monitor chord length distributions in real-time. If the fine particle count spikes, the cooling rate is automatically paused to allow the supersaturation to be consumed by growth rather than nucleation.

Self-Validating Protocol: PAT-Assisted Growth

  • Insert an FBRM probe into the reactor.

  • Initiate cooling at 0.2 °C/min.

  • Monitor the <10 μm chord length statistic.

  • Validation Check: If the <10 μm count increases by more than 20% over a 5-minute window, trigger a feedback loop to hold the temperature constant.

  • Resume cooling only when the <10 μm count stabilizes and the >50 μm count begins to rise, indicating successful integration of solute into the larger crystal lattice.

References

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL: [1] [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [2] [Link]

  • Title: Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative Source: Organic Process Research & Development (ACS Publications) URL: [3] [Link]

  • Title: High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors Source: Organic Process Research & Development (ACS Publications) URL: [4] [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative Binding Affinity Analysis: The Case of 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione Derivatives

In the landscape of modern drug discovery, the precise quantification of molecular interactions is paramount. The binding affinity of a small molecule to its protein target is a critical determinant of its potential ther...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise quantification of molecular interactions is paramount. The binding affinity of a small molecule to its protein target is a critical determinant of its potential therapeutic efficacy. This guide provides a comprehensive framework for comparing the binding affinity of a series of hypothetical 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione derivatives. While specific experimental data for this class of compounds is not publicly available, this document serves as an in-depth, practical guide for researchers on how to conduct such a comparative analysis, from experimental design to data interpretation.

The γ-sultam scaffold, a core component of the molecules discussed herein, is of significant interest in medicinal chemistry. Cyclic sulfonamides, or sultams, are featured in a variety of biologically active compounds, demonstrating activities ranging from antiviral to anticancer.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its interaction with specific biological targets. This guide will walk through a hypothetical study aimed at understanding the structure-activity relationship (SAR) of derivatives based on a 3-amino-4-isobutyl-substituted γ-sultam core, with the goal of optimizing binding to a hypothetical protein target.

The Importance of Structure-Activity Relationship (SAR) in Drug Design

The central hypothesis of this hypothetical study is that modifications to the substituents on the 3-amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione scaffold will systematically alter the binding affinity to our target protein. By methodically altering specific functional groups, we can probe the chemical space of the binding pocket and identify key interactions that contribute to high-affinity binding. This process, known as establishing a structure-activity relationship, is a cornerstone of rational drug design.[3]

For our purposes, we will consider a hypothetical series of derivatives where the amino group at the 3-position and the isobutyl group at the 4-position are modified. These modifications are designed to explore the effects of steric bulk, hydrogen bonding potential, and hydrophobic interactions on binding affinity.

Hypothetical Derivatives for Comparative Analysis

To illustrate the principles of a comparative binding affinity study, we will consider the following hypothetical derivatives of the parent compound (Compound 1 ):

Compound IDR1 (Substitution at 3-amino position)R2 (Substitution at 4-position)Rationale for Inclusion
1 -H-CH₂CH(CH₃)₂ (isobutyl)Parent Compound
2 -COCH₃ (acetyl)-CH₂CH(CH₃)₂ (isobutyl)Investigating the effect of a neutral hydrogen bond acceptor.
3 -H-CH₂Ph (benzyl)Exploring the impact of a larger, aromatic substituent at the 4-position.
4 -CH₃ (methyl)-CH₂CH(CH₃)₂ (isobutyl)Assessing the effect of a small, electron-donating group on the amine.
5 -SO₂CH₃ (methanesulfonyl)-CH₂CH(CH₃)₂ (isobutyl)Introducing a strong hydrogen bond acceptor and altering the electronics of the amino group.

Experimental Determination of Binding Affinity: A Step-by-Step Protocol using Surface Plasmon Resonance (SPR)

The choice of technique for measuring binding affinity is critical for obtaining reliable and reproducible data.[4][5] For this guide, we will detail a protocol using Surface Plasmon Resonance (SPR), a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6] SPR measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).[7]

Protocol: Multi-Cycle Kinetics Analysis using SPR

Objective: To determine the Kₑ of our hypothetical compounds for our target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte solutions: Serial dilutions of each compound in running buffer.

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.5

  • Target protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 1000-2000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared in the same way, but without the injection of the target protein, to allow for background subtraction.

  • Analyte Binding Analysis:

    • Prepare a two-fold serial dilution of each compound in running buffer, including a blank (running buffer only). A typical concentration range might be from 100 µM down to 0.78 µM.

    • Inject the analyte solutions over the immobilized protein surface, starting with the blank, followed by the lowest to the highest concentration. Each injection should have a defined association phase (e.g., 180 seconds) and a dissociation phase (e.g., 300 seconds).

    • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte. Ensure the surface is stable and returns to baseline before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kₐ and kₑ values.

    • Calculate the Kₑ for each compound.

experimental_workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Chip Equilibration Chip Equilibration Protein Immobilization Protein Immobilization Chip Equilibration->Protein Immobilization Analyte Injection Analyte Injection Protein Immobilization->Analyte Injection Analyte Dilution Analyte Dilution Analyte Dilution->Analyte Injection Regeneration Regeneration Analyte Injection->Regeneration Between cycles Data Fitting Data Fitting Analyte Injection->Data Fitting Regeneration->Analyte Injection KD Calculation KD Calculation Data Fitting->KD Calculation

Interpreting the Results: A Hypothetical SAR Analysis

To demonstrate how to interpret the data from such an experiment, let's consider a set of hypothetical Kₑ values for our compounds:

Compound IDR1R2Hypothetical Kₑ (µM)Fold Change from Parent
1 -H-CH₂CH(CH₃)₂10.5-
2 -COCH₃-CH₂CH(CH₃)₂5.22.0x improvement
3 -H-CH₂Ph25.82.5x decrease
4 -CH₃-CH₂CH(CH₃)₂15.11.4x decrease
5 -SO₂CH₃-CH₂CH(CH₃)₂2.83.8x improvement
  • Acetylation of the 3-amino group (Compound 2) led to a two-fold increase in binding affinity. This suggests that a hydrogen bond acceptor at this position is favorable, and the binding pocket may have a corresponding hydrogen bond donor. The neutral amide may be preferable to the basic amine of the parent compound.

  • Replacing the isobutyl group with a larger benzyl group (Compound 3) resulted in a significant decrease in affinity. This indicates that the binding pocket at the 4-position may be sterically constrained, and the larger aromatic ring leads to a clash.

  • Methylation of the 3-amino group (Compound 4) slightly decreased affinity. This could be due to the loss of a hydrogen bond donor or the introduction of a small amount of steric hindrance.

  • Introduction of a methanesulfonyl group (Compound 5) resulted in the most significant improvement in binding affinity. The sulfonyl group is a strong hydrogen bond acceptor and can also participate in favorable dipole-dipole interactions.[8] This result strongly suggests that this region of the binding pocket is tolerant of, and can favorably interact with, a sulfonamide moiety.

Conclusion and Future Directions

This guide has outlined a systematic approach to comparing the binding affinities of a series of related compounds, using the 3-Amino-4-(2-methylpropyl)-1λ⁶-thiolane-1,1-dione scaffold as a representative example. Through careful experimental design, precise measurement using techniques like SPR, and logical interpretation of the resulting data, researchers can build a robust structure-activity relationship.

Based on our hypothetical results, future efforts would focus on further exploring substitutions at the 3-amino position, particularly with other electron-withdrawing groups and hydrogen bond acceptors. It would also be prudent to explore smaller, non-aromatic substitutions at the 4-position to better define the steric limits of that sub-pocket.

By following such a structured and iterative process of design, synthesis, and testing, the principles of medicinal chemistry can be effectively applied to optimize the binding affinity of lead compounds, a crucial step on the path to developing novel therapeutics.

References

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). bioRxiv. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). ScieNFT. [Link]

  • How to measure and evaluate binding affinities. (n.d.). PMC. [Link]

  • A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. (2023). MPG.PuRe. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (n.d.). PMC. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). ResearchGate. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). PMC. [Link]

  • Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids. (2018). PubMed. [Link]

  • Synthesis of Sultam Derivatives with Expected Biological Activity. 15. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (n.d.). PMC. [Link]

  • Synthesis and Structure-Activity Relationship of a Novel Series of Heterocyclic Sulfonamide Gamma-Secretase Inhibitors. (2009). PubMed. [Link]

  • Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. (n.d.). PMC. [Link]

  • 3-Oxo-β-sultam as a Sulfonylating Chemotype for Inhibition of Serine Hydrolases and Activity-Based Protein Profiling. (2020). ACS Publications. [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (2003). CHIMIA. [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione proper disposal procedures

Proper Disposal Procedures for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione: A Comprehensive Guide for Laboratory Professionals Introduction 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal Procedures for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione: A Comprehensive Guide for Laboratory Professionals

Introduction 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione (also known as 3-amino-4-isobutyltetrahydrothiophene 1,1-dioxide) is a highly specialized functionalized sulfolane derivative. While it serves as a critical building block in advanced drug development and coordination chemistry, its disposal presents unique logistical and environmental challenges. This guide provides authoritative, step-by-step operational procedures to ensure regulatory compliance and laboratory safety.

Risk Assessment & The Causality Behind the Protocol

As a Senior Application Scientist, it is vital to understand why standard disposal methods are insufficient for this compound. The protocol is driven by three mechanistic and environmental factors:

  • Groundwater Mobility of the Sulfolane Backbone: The tetrahydrothiophene 1,1-dioxide (sulfolane) parent structure is highly miscible in water and exhibits extreme mobility in groundwater aquifers. It does not readily bind to soil and resists natural biodegradation, making it a heavily monitored emerging contaminant ([1]). Disposing of even dilute aqueous solutions down the drain can lead to severe, long-lasting environmental contamination ([2]).

  • Toxic Combustion Byproducts (SOx and NOx): The molecule contains both a sulfone group (1lambda6-thiolane-1,1-dione) and a primary amine. Standard open-air burning or basic incineration will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, thermal destruction requires a specialized chemical incinerator equipped with an afterburner and alkaline scrubbers ([3]).

  • Amine Basicity and Reactivity: The primary amine group imparts basicity to the molecule, making it reactive towards strong oxidizing agents. Mixing it with incompatible waste streams (such as concentrated nitric acid or peroxides) in a Satellite Accumulation Area (SAA) can trigger dangerous exothermic reactions ([4]).

Standard Operating Procedures (SOPs)

Immediate Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent environmental dispersal.

  • Isolate and Assess: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, a chemical-resistant lab coat, safety goggles, and a particulate respirator if airborne dust is generated ([5]).

  • Containment:

    • For Solid Spills: Do not use compressed air or dry sweeping, which generates hazardous respirable dust. Use a damp cloth or a specialized HEPA-filtered vacuum to collect the solid material ([5]).

    • For Liquid Solutions: Contain the spill using inert, non-combustible absorbent materials such as vermiculite, diatomaceous earth, or dry sand. Never use combustible materials like sawdust ([4]).

  • Collection: Transfer all absorbed material and contaminated cleaning supplies into a rigid, leak-proof hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with a mild detergent and water. Collect all rinsate for hazardous waste disposal; do not wash rinsate down the sink ([2]).

Routine Waste Disposal Protocol

Follow this step-by-step workflow for the routine disposal of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione:

  • Waste Segregation: Collect the waste separately from halogenated solvents, strong acids, and strong oxidizers.

  • Primary Collection:

    • Solids: Place unadulterated powder and contaminated consumables (e.g., weighing paper, pipette tips, PPE) into a heavy-duty, sealed plastic bag or rigid container.

    • Liquids: Pour solutions into a designated non-halogenated organic waste carboy.

  • Labeling: Clearly label the container as "Hazardous Waste: Non-Halogenated Organic (Contains Sulfur and Nitrogen)". This specific notation is critical; it alerts the waste management contractor that the material must be routed to a facility capable of scrubbing SOx and NOx emissions ([3]).

  • SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment. Ensure the area is cool, dry, and well-ventilated ([6]).

  • Final Disposal: Transfer custody of the waste to a licensed environmental waste contractor. Explicitly verify that the disposal method will be high-temperature chemical incineration ([5]).

Quantitative Data & Compatibility Summary

ParameterSpecification / Requirement
Target Compound 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione
CAS Registry Number 1782651-65-3
Primary Hazards Harmful if swallowed, groundwater contaminant, SOx/NOx emission upon combustion
Required PPE Nitrile gloves, safety goggles, lab coat, dust respirator (for solids)
Incompatible Materials Strong oxidizing agents, strong acids, chlorosulfonic acid
Waste Classification Non-Halogenated Organic Waste (Sulfur/Nitrogen containing)
Approved Disposal Method Chemical incineration with afterburner and SOx/NOx scrubbers
Prohibited Methods Drain disposal, landfilling, open-air combustion

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 3-Amino-4-(2-methylpropyl)- 1lambda6-thiolane-1,1-dione State Assess Physical State Start->State Solid Solid Powder / Contaminated PPE State->Solid Liquid Aqueous or Organic Solution State->Liquid SolidCollect Collect in sealed, rigid solid waste container Solid->SolidCollect LiquidCollect Collect in non-halogenated organic waste carboy Liquid->LiquidCollect Drain DO NOT DUMP DOWN DRAIN (Severe Groundwater Hazard) Liquid->Drain Labeling Label: Hazardous Waste (Contains Sulfur & Nitrogen) SolidCollect->Labeling LiquidCollect->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Incineration Licensed Disposal: Chemical Incinerator with SOx & NOx Scrubbers SAA->Incineration

Disposal workflow for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione waste management.

References

  • Title: Sulfolane - Sciencemadness Wiki Source: Sciencemadness URL: [Link]

  • Title: Sulfolane Technical Assistance and Evaluation Report Source: Alaska Department of Environmental Conservation URL: [Link]

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